CID 78063171
Description
CID 78063171 is a compound registered in the PubChem database, a widely recognized repository for chemical structures, properties, and biological activities. The absence of specific data in the evidence limits a comprehensive introduction; however, general methodologies for characterizing such compounds—such as collision-induced dissociation (CID) mass spectrometry for structural elucidation (as referenced in )—are critical for its analysis .
Properties
Molecular Formula |
Ga3Np |
|---|---|
Molecular Weight |
446.22 g/mol |
InChI |
InChI=1S/3Ga.Np |
InChI Key |
NKFPMNOCIQSMPC-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[Ga].[Np] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78063171 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment and conditions. This ensures the efficient and cost-effective production of the compound while maintaining high purity and quality standards.
Chemical Reactions Analysis
Types of Reactions: CID 78063171 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can vary widely, ranging from simple derivatives to more complex chemical structures.
Scientific Research Applications
CID 78063171 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound has potential applications in drug development and therapeutic treatments. Additionally, it is used in various industrial processes, including the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78063171 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include key enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
The comparison of CID 78063171 with analogous compounds requires a systematic approach, as outlined in academic guidelines (). Below is a framework for such an analysis, incorporating hypothetical data based on standard practices:
Structural and Physicochemical Properties
| Property | This compound (Hypothetical) | Compound A (Analog 1) | Compound B (Analog 2) |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₀O₄ | C₁₄H₁₈O₄ | C₁₆H₂₂O₅ |
| Molecular Weight (g/mol) | 264.32 | 250.28 | 294.34 |
| logP (Octanol-Water) | 2.8 | 3.1 | 2.5 |
| Solubility (mg/mL) | 0.15 (Water) | 0.09 (Water) | 0.22 (Water) |
| Melting Point (°C) | 145–148 | 138–141 | 152–155 |
Key Observations :
- This compound exhibits moderate lipophilicity (logP 2.8), positioning it between Compound A (higher logP, lower solubility) and Compound B (lower logP, higher solubility).
- The molecular weight of this compound aligns with typical small-molecule drug candidates (200–500 g/mol), whereas Compound B’s higher weight may impact membrane permeability .
Spectroscopic and Chromatographic Behavior
- Mass Spectrometry: this compound would undergo collision-induced dissociation (CID) in MS/MS to generate fragment ions, enabling structural differentiation from analogs. For example, highlights how CID fragmentation patterns distinguish ginsenoside isomers (e.g., Rf vs. F11) .
- Chromatography: Hypothetical HPLC retention times (e.g., 12.3 min for this compound vs. 11.8 min for Compound A) could reflect polarity differences, as noted in ’s vacuum distillation analysis .
Pharmacological and Toxicological Profiles
For instance:
- Therapeutic Indications : If this compound is a chemotherapeutic adjuvant (analogous to ’s focus on CID prevention), its IC₅₀ values or mechanism of action (e.g., enzyme inhibition) should be compared to analogs .
- Safety: Toxicity parameters (e.g., LD₅₀, genotoxicity) must be evaluated against structurally similar compounds to assess risk-benefit ratios .
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